Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate, also known as EIPA, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume. EIPA has been shown to have a variety of biochemical and physiological effects, and its potential applications in research are numerous.
Scientific Research Applications
- Application : Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can be used to functionalize NF membranes. These membranes selectively reject uranium ions while allowing other ions to pass through. The addition of environmentally relevant cations (Na+, Mg2+, Ca2+) affects membrane charge density and uranium rejection rates .
- Application : Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate may find use in nutraceutical formulations due to its unique chemical structure. Investigating its bioactivity and potential health effects is an exciting avenue for further research .
Uranium Contamination Mitigation
Nutraceutical Formulations
Mechanism of Action
Target of Action
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a compound that contains an indazole moiety . Indazole derivatives have been found to interact with a variety of biological targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
The compound’s interaction with its targets leads to changes in the cell’s gene expression. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones . This results in a more relaxed DNA conformation, promoting gene transcription. Therefore, HDAC inhibitors can increase gene expression and influence cell behavior .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation . By inhibiting HDACs, the compound can affect various downstream effects, such as cell cycle arrest, differentiation, and apoptosis . These effects can be beneficial in the treatment of diseases like cancer, where regulation of the cell cycle and programmed cell death is often disrupted .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cell type and the genes that are affected by the increased acetylation. In general, HDAC inhibitors like Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can lead to cell cycle arrest, induction of apoptosis, and increased expression of tumor suppressor genes . These effects can inhibit the growth of cancer cells and induce their death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and enzymes, can influence the compound’s efficacy .
properties
IUPAC Name |
ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOXFUIIUXSZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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